molecular formula C9H10S B1585027 Cyclopropyl phenyl sulfide CAS No. 14633-54-6

Cyclopropyl phenyl sulfide

Cat. No. B1585027
Key on ui cas rn: 14633-54-6
M. Wt: 150.24 g/mol
InChI Key: YIBKCPJOFAUAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340506B2

Procedure details

To a stirred suspension of potassium tert-butoxide (52.4 g, 467 mmol) in DMSO (200 mL) was added thiophenol (42.9 g, 389 mmol) at 0° C. and stirred for 30 minutes at 20-25° C., followed by addition of bromocyclopropane (37.3 mL, 467 mmol). The reaction mixture was heated to 60° C. and continued to stir for 24 hours at the same temperature (with cold water circulation in the condenser). Reaction monitoring was done by TLC showed completion of reaction. The reaction mixture was then cooled to 20-25° C., added water (800 mL) then extracted with diethyl ether (3×400 mL). Diethyl ether layer was washed with water (500 mL) then with brine (150 mL) and dried over anhydrous sodium sulfate (75 g). Sodium sulfate was filtered and wash with diethyl ether (50 mL), solvent was removed under reduced pressure using rotavapour (bath temperature 30-35° C.) to get the required oily product which was dried under vacuum for 30 minutes. The crude material was used for the next step with out any purification.
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Quantity
37.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])C.[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.BrC1CC1.O>CS(C)=O>[CH:5]1([S:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:2][CH2:1]1 |f:0.1|

Inputs

Step One
Name
Quantity
52.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
37.3 mL
Type
reactant
Smiles
BrC1CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
Reaction monitoring
CUSTOM
Type
CUSTOM
Details
completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 20-25° C.
EXTRACTION
Type
EXTRACTION
Details
then extracted with diethyl ether (3×400 mL)
WASH
Type
WASH
Details
Diethyl ether layer was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (150 mL) and dried over anhydrous sodium sulfate (75 g)
FILTRATION
Type
FILTRATION
Details
Sodium sulfate was filtered
WASH
Type
WASH
Details
wash with diethyl ether (50 mL), solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
rotavapour (bath temperature 30-35° C.)
CUSTOM
Type
CUSTOM
Details
to get the required oily product which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The crude material was used for the next step with out any purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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